3-(2-Propynyl)-4(3H)-quinazolinone
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Overview
Description
3-(2-Propynyl)-4(3H)-quinazolinone, also known as PQ, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in biomedical research. PQ belongs to the quinazolinone family of compounds, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and anti-viral properties.
Safety and Hazards
The safety data sheet for a similar compound, 3-Iodo-2-propynyl N-butylcarbamate, indicates that it is harmful if swallowed, causes serious eye damage, is toxic if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, causes damage to organs (larynx) through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
The primary target of 3-prop-2-ynylquinazolin-4-one is the acetyl-CoA carboxylase (ACCase) enzyme . ACCase plays a crucial role in the synthesis of fatty acids and the destruction of the membrane structure in gramineous plants .
Mode of Action
3-prop-2-ynylquinazolin-4-one interacts with its target, ACCase, by inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, leading to the destruction of the membrane structure in gramineous plants . The compound’s interaction with ACCase is strongly influenced by the spatial position of the R group and the bulk of the R1 group on quinazolin-4(3H)-one .
Biochemical Pathways
The inhibition of ACCase by 3-prop-2-ynylquinazolin-4-one affects the fatty acid synthesis pathway . This disruption leads to downstream effects such as the destruction of the membrane structure in gramineous plants .
Result of Action
The molecular and cellular effects of 3-prop-2-ynylquinazolin-4-one’s action include the inhibition of ACCase, disruption of fatty acid synthesis, and destruction of the membrane structure in gramineous plants . This leads to the compound’s herbicidal activity, particularly against monocotyledonous weeds .
Biochemical Analysis
Biochemical Properties
Quinazolinone derivatives have been found to exhibit a wide range of biological activities, including antioxidant, antiviral, anticonvulsant, anti-inflammatory, antitubercular, antimicrobial, and analgesic activities . The specific enzymes, proteins, and other biomolecules that 3-Prop-2-ynylquinazolin-4-one interacts with are yet to be identified.
Cellular Effects
Quinazolinone derivatives have been shown to have significant anti-inflammatory activity, inhibiting the release of inflammatory mediators like prostaglandin, histamine, and serotonin . This suggests that 3-Prop-2-ynylquinazolin-4-one may have similar effects on cellular processes.
Molecular Mechanism
Quinazolinone derivatives have been shown to inhibit prostaglandins and COX enzymes, suggesting a potential mechanism of action
Properties
IUPAC Name |
3-prop-2-ynylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-7-13-8-12-10-6-4-3-5-9(10)11(13)14/h1,3-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWFESXIVOHRKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345295 |
Source
|
Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16347-56-1 |
Source
|
Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the reported synthetic route for 3-(2-Propynyl)quinazolin-4(3H)-one?
A1: The research presented in the paper "[Microwave-Assisted [3+2] Cycloaddition and Suzuki–Miyaura Cross-Coupling for a Concise Access to Polyaromatic Scaffolds†]" [] describes a novel and efficient microwave-assisted one-pot procedure for synthesizing 3-(2-Propynyl)quinazolin-4(3H)-one derivatives. This method offers several advantages:
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